molecular formula C7H9NO3S B11715879 4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione

4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B11715879
M. Wt: 187.22 g/mol
InChI Key: BBLOOUOKIPUXND-UHFFFAOYSA-N
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Description

4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is a compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the prop-2-ynoyl group adds a unique structural feature to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with prop-2-ynoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the prop-2-ynoyl moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the thiomorpholine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The prop-2-ynoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiomorpholine ring can also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethoxyphenyl)prop-2-enoyl derivatives: These compounds share a similar structural motif but differ in their substituents, leading to different biological activities.

    N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another compound with a prop-2-enoyl group, but with different core structures and applications.

Uniqueness

4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both the thiomorpholine ring and the prop-2-ynoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

1-(1,1-dioxo-1,4-thiazinan-4-yl)prop-2-yn-1-one

InChI

InChI=1S/C7H9NO3S/c1-2-7(9)8-3-5-12(10,11)6-4-8/h1H,3-6H2

InChI Key

BBLOOUOKIPUXND-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCS(=O)(=O)CC1

Origin of Product

United States

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